Methyl 4-chloro-2-(chlorosulfonyl)benzoate
Overview
Description
Methyl 4-chloro-2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.10 g/mol . It is a colorless or light yellow liquid used primarily as an intermediate in organic synthesis . This compound is known for its applications in the synthesis of pesticides, insecticides, and pharmaceutical intermediates .
Preparation Methods
Methyl 4-chloro-2-(chlorosulfonyl)benzoate can be synthesized through a sulfonylation reaction of methyl 4-chlorobenzoate, followed by a chlorination reaction . The specific steps are as follows:
Sulfonylation Reaction: Methyl 4-chlorobenzoate is reacted with a sulfonylating agent to form methyl 4-chloro-2-sulfonylbenzoate.
Chlorination Reaction: Additional chlorine atoms are introduced to the sulfonylated product to form this compound.
Chemical Reactions Analysis
Methyl 4-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidation products.
Common reagents used in these reactions include sulfur dioxide, chlorine, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-2-(chlorosulfonyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group . This reactivity allows it to participate in various substitution and addition reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Methyl 4-chloro-2-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(chlorosulfonyl)benzoate: This compound has a similar structure but differs in the position of the chlorosulfonyl group.
Methyl 4-(chlorosulfonyl)benzoate: This compound is structurally similar but lacks the additional chlorine atom present in this compound.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate for various chemical processes .
Properties
IUPAC Name |
methyl 4-chloro-2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVPERSFJZUJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234586 | |
Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-01-4 | |
Record name | Benzoic acid, 4-chloro-2-(chlorosulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85392-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-2-(chlorosulfonyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-CHLORO-2-(CHLOROSULFONYL)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MN5FSS85W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-chloro-2-(chlorosulfonyl)benzoate in the synthesis of Tianeptine?
A1: this compound serves as a crucial starting material in the multi-step synthesis of Tianeptine. [, ] The research outlines a six-step synthetic route where this compound reacts with N-methyl aniline, ultimately leading to the formation of 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine. This intermediate is then further modified to yield Tianeptine.
Q2: What analytical techniques were used to confirm the structure of the compound produced in the reaction with this compound?
A2: The research employed Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the structure of the intermediate compound, 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine, produced through the reaction involving this compound. [, ] These spectroscopic techniques provide complementary information about the functional groups, molecular weight, and proton environment within the molecule, allowing researchers to confirm its identity.
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